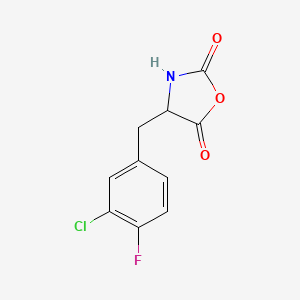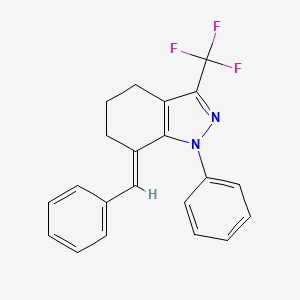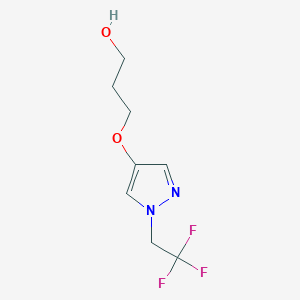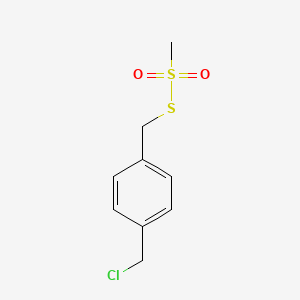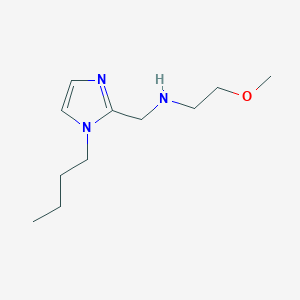
Hydroxypropylmethylcellulose
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It is a methyl ether of cellulose in which some of the hydroxyl groups in the repeating glucose units are substituted with methoxy and hydroxypropyl groups . This compound is widely used in various industries, including pharmaceuticals, cosmetics, and food, due to its unique properties such as solubility, viscosity, and gelation behavior .
准备方法
Hydroxypropylmethylcellulose is synthesized through a two-step process. First, α-cellulose is methylated to form methyl cellulose using dimethyl sulfate. Then, methyl cellulose is hydroxypropylated using propylene oxide to produce this compound . Industrial production methods involve either batch or continuous processes. In the batch process, cellulose is alkalized, pressed, crushed, and matured before being etherified with an etherifying agent in an autoclave to obtain the crude product .
化学反应分析
Hydroxypropylmethylcellulose undergoes various chemical reactions, including oxidation, reduction, and substitution. It can react with oxidizing agents, leading to the formation of different oxidation products . Common reagents used in these reactions include citric acid for cross-linking and polyethylene glycol as a gelation accelerant . The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
Hydroxypropylmethylcellulose has a wide range of scientific research applications. In the pharmaceutical industry, it is used as a thickening agent, stabilizer, and emulsifier in oral and topical formulations . It also acts as a sustained-release agent, controlling the release of active ingredients over an extended period . In the food industry, it is used to improve the texture and stability of products such as sauces, dressings, and desserts . Additionally, it is used in the construction industry as a binder in cement-based materials, improving workability and adhesion . This compound is also being explored for its potential in drug delivery systems, 3D printing, and tissue engineering .
作用机制
The mechanism of action of hydroxypropylmethylcellulose involves its ability to form a colloid solution when dissolved in water. It acts as a thickening agent, coating polymer, bioadhesive, solubility enhancer in solid dispersions, and binder in the process of granulation and in modified release formulations . In drug delivery, it provides controlled release of a drug, effectively increasing the duration of release to prolong its therapeutic effects . In eye drops, it promotes corneal wetting by stabilizing and thickening the precorneal tear film .
相似化合物的比较
Hydroxypropylmethylcellulose is often compared with other cellulose derivatives such as methylcellulose, hydroxyethylcellulose, and carboxymethylcellulose . While all these compounds share similar properties, this compound has a higher degree of substitution, resulting in improved solubility and film-forming properties . This makes it more versatile and suitable for a wider range of applications compared to its counterparts .
Similar Compounds::- Methylcellulose
- Hydroxyethylcellulose
- Carboxymethylcellulose
This compound stands out due to its unique combination of properties, making it a valuable additive in various industries.
属性
分子式 |
C56H108O30 |
|---|---|
分子量 |
1261.4 g/mol |
IUPAC 名称 |
(2R,3R,4S,5R,6R)-2,3,4-trimethoxy-6-(methoxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trimethoxy-6-(methoxymethyl)oxan-2-yl]oxyoxane;1-[[(2R,3R,4S,5R,6S)-3,4,5-tris(2-hydroxypropoxy)-6-[(2R,3R,4S,5R,6R)-4,5,6-tris(2-hydroxypropoxy)-2-(2-hydroxypropoxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]propan-2-ol |
InChI |
InChI=1S/C36H70O19.C20H38O11/c1-19(37)9-45-17-27-29(47-11-21(3)39)31(48-12-22(4)40)34(51-15-25(7)43)36(54-27)55-30-28(18-46-10-20(2)38)53-35(52-16-26(8)44)33(50-14-24(6)42)32(30)49-13-23(5)41;1-21-9-11-13(23-3)15(24-4)18(27-7)20(30-11)31-14-12(10-22-2)29-19(28-8)17(26-6)16(14)25-5/h19-44H,9-18H2,1-8H3;11-20H,9-10H2,1-8H3/t19?,20?,21?,22?,23?,24?,25?,26?,27-,28-,29-,30-,31+,32+,33-,34-,35-,36+;11-,12-,13-,14-,15+,16+,17-,18-,19-,20+/m11/s1 |
InChI 键 |
PUSNGFYSTWMJSK-GSZQVNRLSA-N |
手性 SMILES |
CC(COC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2OCC(C)O)OCC(C)O)OCC(C)O)COCC(C)O)OCC(C)O)OCC(C)O)OCC(C)O)O.COC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2OC)OC)OC)COC)OC)OC)OC |
规范 SMILES |
CC(COCC1C(C(C(C(O1)OC2C(OC(C(C2OCC(C)O)OCC(C)O)OCC(C)O)COCC(C)O)OCC(C)O)OCC(C)O)OCC(C)O)O.COCC1C(C(C(C(O1)OC2C(OC(C(C2OC)OC)OC)COC)OC)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


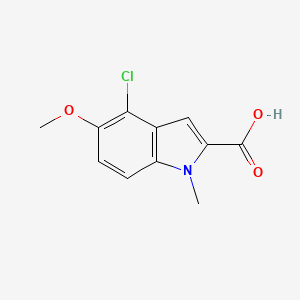

![9-[2-(Hydroxypropyl-d6] Adenine](/img/structure/B13716589.png)

